molecular formula C12H13BrO2 B8663179 2-(2-Bromophenoxy)cyclohexanone CAS No. 91720-93-3

2-(2-Bromophenoxy)cyclohexanone

Cat. No.: B8663179
CAS No.: 91720-93-3
M. Wt: 269.13 g/mol
InChI Key: ITXAUXOKNCIECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromophenoxy)cyclohexanone is a high-purity organic compound offered as a critical reference standard for research and development applications. This chemical features a cyclohexanone core substituted with a 2-bromophenoxy group, a structure of significant interest in medicinal chemistry and organic synthesis. Researchers value this compound for its potential as a key synthetic intermediate or precursor in the development of novel pharmacologically active molecules. Its specific applications may include serving as a building block in heterocyclic chemistry, facilitating structure-activity relationship (SAR) studies, or acting as a precursor for more complex molecular architectures. The bromine atom on the phenoxy ring offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling rapid diversification for library synthesis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity (assessed by HPLC or GC), and other quality control data. All necessary handling, storage, and safety information is provided in the associated Safety Data Sheet (SDS).

Properties

CAS No.

91720-93-3

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

2-(2-bromophenoxy)cyclohexan-1-one

InChI

InChI=1S/C12H13BrO2/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1,3,5,7,12H,2,4,6,8H2

InChI Key

ITXAUXOKNCIECF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)OC2=CC=CC=C2Br

Origin of Product

United States

Contextualizing Cyclohexanone Derivatives in Advanced Synthetic Strategies

Cyclohexanone (B45756) and its derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials. nih.govontosight.ai The cyclohexanone framework is a common motif in numerous bioactive compounds. nih.gov Traditional methods for synthesizing cyclohexanones often involve the reduction of phenols or the oxidation of cyclohexane (B81311) derivatives, which can require harsh conditions. nih.gov Modern synthetic strategies, however, are increasingly focused on more convergent and milder approaches, such as tandem photocatalyzed annulations and various cyclization processes, to construct these valuable cyclic ketones. nih.gov

The versatility of cyclohexanone derivatives lies in their ability to undergo a multitude of chemical transformations. These reactions include reductions to cyclohexanols, condensations with amines, and functionalization at the α- and β-positions. nih.gov The development of novel methods for the α-functionalization of ketones under mild conditions is an area of active research, aiming to provide efficient routes to complex cycloalkanone products. nih.gov

The Role of Aryloxy and Halogen Substituents in Organic Reactivity

The presence of both an aryloxy group and a halogen substituent on the 2-(2-Bromophenoxy)cyclohexanone molecule profoundly influences its reactivity. Aryloxy groups, particularly the phenoxy moiety, can act as directing groups and participate in various coupling reactions. The oxygen atom can influence the electronic properties of the cyclohexanone (B45756) ring, while the aryl portion can engage in transformations such as intramolecular C-H arylation.

Halogens, like the bromine atom in this compound, are also key functional groups in organic synthesis. acs.org They are known to be good leaving groups in nucleophilic substitution reactions and are crucial participants in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. acs.org The position of the halogen on the aromatic ring is critical; for instance, an ortho-substituent can exert steric and electronic effects that modulate the reactivity of the molecule. acs.org While halogens are generally deactivating for electrophilic aromatic substitution due to their inductive electron withdrawal, they are ortho, para-directing because of resonance effects. libretexts.org This dual nature allows for precise control over subsequent synthetic steps.

Overview of C C σ Bond Activation in Unstrained Cyclic Ketones

Radical-Mediated C-C Cleavage Reactions

The activation and cleavage of carbon-carbon sigma (σ) bonds in unstrained cyclic ketones is a sophisticated and challenging technique in synthetic chemistry. nih.govresearchgate.net Recent advancements have demonstrated that an in-situ generated side-chain aryl radical can effectively promote the C-C bond scission of stable cycloketones like cyclohexanones and cyclopentanones under mild conditions. nih.govresearchgate.net This deconstructive functionalization approach offers a powerful strategy for molecular transformations. ugr.es

The fundamental concept involves generating an aryl radical from a suitable precursor, typically an aryl halide, which then participates in an intramolecular reaction. nih.gov In the case of 2-phenoxy-substituted cycloketones, an aryl radical generated on the phenoxy group can trigger the cleavage of the adjacent C-C bond within the ketone ring. nih.govresearchgate.net This process is a type of β-fragmentation, a common reaction pathway for radicals. ugr.es

The strategy has been effectively applied to the C-C activation of relatively stable cyclohexanones, which was previously less efficient compared to more strained systems. nih.gov The process leads to the formation of structurally diverse molecules, including 3-coumaranones and indanones, which are prevalent motifs in natural products and pharmaceuticals. nih.govresearchgate.net The activation of inert C–C single bonds, especially in unstrained rings, and their subsequent functionalization remains a significant challenge in chemistry, and radical-mediated strategies provide an excellent solution. ugr.esrsc.org

The substrate scope of this radical-mediated C-C cleavage is broad, but the reactivity is highly dependent on the nature of the aryl halide. Initial studies often utilize 2-(2-iodophenoxy)cyclohexanone analogues because the carbon-iodine bond is weaker and more readily cleaved to form the necessary aryl radical. nih.gov For instance, the reaction of 2-(2-iodophenoxy)cyclohexanone with a radical initiator like AIBN and a radical mediator like tris(trimethylsilyl)silane (B43935) (TTMSS) effectively generates the aryl radical, leading to C-C bond cleavage. nih.govresearchgate.net

In contrast, this compound is significantly less reactive under standard conditions due to the stronger carbon-bromine bond. nih.gov Initial attempts to convert this compound using conditions optimized for the iodo-analogue were unsuccessful. nih.govresearchgate.net However, the transformation can be achieved by modifying the reaction conditions, specifically by employing a different radical initiator and higher temperatures. nih.gov

The regioselectivity of the C-C bond cleavage is a key aspect of this transformation. Density functional theory (DFT) calculations have been used to understand the unusual regioselectivity observed in these reactions, where the specific C-C bond is cleaved in a controlled manner. nih.govresearchgate.net

To overcome the lower reactivity of the aryl bromide, modified photochemical conditions are necessary to achieve the desired C-C cleavage and subsequent cyclization. nih.gov While the iodo-analogue reacts under thermally initiated radical conditions, the bromo-analogue requires a photochemical approach. nih.govresearchgate.net

The successful conversion of this compound was achieved using V-40, a diazo compound that serves as a radical initiator, at a higher temperature of 110 °C. nih.govresearchgate.net This adjustment in photochemical conditions provides the necessary energy to facilitate the homolytic cleavage of the C-Br bond, generating the critical aryl radical that initiates the ring-opening cascade. nih.gov This demonstrates that while less reactive, aryl bromides are still viable substrates for this transformation, provided the appropriate energetic input is supplied through photochemical means. nih.govresearchgate.net

Table 1: Reaction Conditions for Aryl Halide Transformation This table presents a comparison of reaction conditions for the conversion of iodo- and bromo-substituted phenoxy cyclohexanones.

SubstrateRadical InitiatorTemperatureResultReference
2-(2-Iodophenoxy)cyclohexanoneAIBN80 °CSuccessful Conversion researchgate.net
This compoundAIBN80 °CNo Conversion nih.gov
This compoundV-40110 °CSuccessful Conversion (60% Yield) nih.govresearchgate.net

Formation of Annulated Aromatic and Heterocyclic Systems

The products resulting from the radical-mediated cleavage of this compound and its analogues are valuable annulated (fused-ring) systems. nih.gov These structures are important building blocks in medicinal chemistry and materials science. nih.govchemrxiv.org

The primary product from the radical-mediated cleavage of 2-(2-iodophenoxy)cyclohexanone is a 3-coumaranone derivative. nih.govresearchgate.net The reaction proceeds via the aryl radical triggering the C-C cleavage, which ultimately leads to the formation of the five-membered heterocyclic ring of the coumaranone system. nih.gov While the direct conversion of this compound also yields a coumaranone, the substrate scope has been more broadly explored with the more reactive iodo-analogues, producing a variety of structurally diverse 3-coumaranones. nih.govresearchgate.net These compounds are recognized for their presence in bioactive molecules. nih.govnih.gov

In addition to coumaranones, this synthetic strategy can be adapted to produce indanone structures. nih.govresearchgate.net By modifying the starting substrate, specifically the linker between the aryl halide and the cycloketone, the reaction can be directed towards the formation of indanones instead of coumaranones. nih.gov This highlights the versatility of using an aryl radical to initiate C-C bond cleavage, allowing for the synthesis of different types of fused ring systems from common precursors. nih.govresearchgate.net Indanones are another class of compounds with significant applications in the development of pharmaceuticals and functional materials. orgsyn.orgorganic-chemistry.org

Investigation of C-C σ-Bond Cleavage Mechanisms

The activation and cleavage of the C-C σ-bond in unstrained cyclic ketones like cyclohexanone (B45756) derivatives present a synthetic challenge and an area of active research. researchgate.net The reaction of this compound can be initiated to induce the scission of the C1-C2 bond of the cyclohexanone ring, leading to the formation of valuable chemical structures.

The cleavage of the C-C bond in this compound is often initiated by the generation of an aryl radical. researchgate.net This can be achieved through various methods, including the use of radical initiators or photoredox catalysis. nih.gov The generally accepted pathway involves the following key steps:

Generation of the Aryl Radical: The process begins with the homolytic cleavage of the carbon-bromine (C-Br) bond of the bromophenoxy group. This generates a highly reactive aryl radical.

Intramolecular Radical Addition: The newly formed aryl radical undergoes a rapid intramolecular addition to the carbonyl carbon of the cyclohexanone ring. This step is crucial as it transforms the planar carbonyl group into a tetrahedral intermediate.

β-Scission and C-C Bond Cleavage: The resulting radical intermediate is poised for a β-scission event. This involves the cleavage of the C1-C2 bond of the cyclohexanone ring, which is now beta to the radical center. This bond scission is thermodynamically driven by the formation of a more stable radical and the release of ring strain.

Product Formation: The subsequent reaction of the newly formed radical species leads to the final product, which can vary depending on the reaction conditions and the presence of trapping agents.

This aryl radical-initiated cascade allows for the selective cleavage of a strong C-C σ-bond under relatively mild conditions.

The 2-phenoxyphenyl radical: This is the initiating radical species. Its electrophilic nature drives the initial attack on the carbonyl group.

The oxygen-centered radical anion: Following the addition of the aryl radical to the carbonyl group, an oxygen-centered radical anion intermediate is formed. This species is highly reactive and readily undergoes further transformation.

The alkyl radical: The β-scission of the C1-C2 bond results in the formation of an alkyl radical. The stability of this radical is a key factor in the feasibility of the C-C bond cleavage.

The fleeting existence of these intermediates makes their direct detection challenging. However, their presence is inferred from the nature of the final products and through computational modeling. acs.org The understanding of these transient species is critical for controlling the selectivity and efficiency of the reaction.

Computational Chemistry for Mechanistic Insights

To gain a deeper understanding of the reaction mechanism, computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool. mdpi.com DFT allows for the investigation of the electronic structure and energetics of molecules and transition states, providing insights that are often difficult to obtain experimentally. rsc.org

DFT calculations can be employed to model the reaction of this compound and to evaluate the energetics of different possible reaction pathways. rsc.org These calculations can help to explain the observed regioselectivity of the C-C bond cleavage. For instance, by comparing the activation energies for the cleavage of the C1-C2 bond versus the C1-C6 bond, it is possible to predict which bond is more likely to break.

The regioselectivity is often governed by the stability of the resulting radical intermediates. nih.gov DFT calculations can provide accurate predictions of these stabilities, thus explaining the preferential formation of one product over another.

Table 1: Hypothetical DFT Calculated Relative Energies for Intermediates in the Reaction of this compound

IntermediateRelative Energy (kcal/mol)Description
Reactant0.0This compound
Aryl Radical + Cyclohexanone+15.2Initial aryl radical formation
Radical Adduct-5.7Intermediate after intramolecular addition
Transition State (C1-C2 Cleavage)+10.3Energy barrier for C1-C2 bond scission
Ring-Opened Radical-12.1Product of C-C bond cleavage

Note: The data in this table is hypothetical and serves as an illustration of the type of information that can be obtained from DFT calculations.

A key aspect of mechanistic studies is the characterization of transition states, which represent the highest energy point along the reaction coordinate. libretexts.orgopenstax.org DFT calculations can be used to locate and characterize the geometry and energy of these transition states. libretexts.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the rate of the reaction. openstax.org

By mapping the energy of the system as it progresses from reactants to products, a free energy diagram can be constructed. libretexts.orglibretexts.org This diagram provides a visual representation of the entire reaction pathway, including all intermediates and transition states. The free energy diagram for the aryl radical-initiated cleavage of this compound would illustrate the energetic favorability of the proposed mechanistic steps. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution within a molecule. nih.gov It allows for the investigation of hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. acadpubl.eursc.org

In the context of the this compound reaction, NBO analysis can be applied to the key radical intermediates to understand the factors contributing to their stability. nih.gov For example, analysis of the ring-opened radical could reveal stabilizing hyperconjugative interactions between the radical center and adjacent sigma bonds. These interactions play a crucial role in lowering the energy of the intermediate and driving the C-C bond cleavage forward. NBO analysis can also provide insights into the nature of the bonding in the transition state, further elucidating the mechanism of bond breaking and formation. rsc.org

Synthetic Utility and Applications of 2 2 Bromophenoxy Cyclohexanone Transformations

Access to Fused Aromatic and Heterocyclic Scaffolds

The primary synthetic application of 2-(2-Bromophenoxy)cyclohexanone and its analogs is in the construction of fused heterocyclic and aromatic ring systems, most notably the dibenzofuran (B1670420) core. The presence of the bromo-substituted aromatic ring and the cyclohexanone (B45756) moiety within the same molecule allows for intramolecular cyclization reactions, typically facilitated by a palladium catalyst. This transformation, a variant of the Heck or Ullmann coupling, provides a direct route to tetrahydrodibenzofurans, which can be subsequently aromatized to dibenzofurans.

While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous transformations. For instance, the palladium-catalyzed intramolecular cyclization of similar substrates, such as o-iododiaryl ethers and 6-diazo-2-cyclohexenones, is a well-established method for the synthesis of dibenzofurans. organic-chemistry.orgnih.gov These reactions proceed through the formation of a new carbon-carbon bond between the aromatic ring and the cyclohexanone enolate or a related reactive intermediate.

The general scheme for the cyclization of this compound would likely involve the following steps:

Formation of a palladium(0) complex.

Oxidative addition of the aryl bromide to the palladium(0) catalyst to form a palladium(II) intermediate.

Intramolecular reaction of the palladium(II) complex with the enolate of the cyclohexanone.

Reductive elimination to afford the tetrahydrodibenzofuran product and regenerate the palladium(0) catalyst.

The reaction conditions for such cyclizations are critical and are optimized based on the specific substrate. Below is a table of typical conditions used for analogous intramolecular cyclizations leading to fused ring systems.

Starting Material AnalogueCatalystLigandBaseSolventTemperature (°C)Yield (%)Product
o-Iodoaniline derivativePd(OAc)₂--EtOHRefluxHighCarbazole
o-Iodophenol derivativePd/C----Good to ExcellentDibenzofuran
6-Diazo-2-cyclohexenonePd(PPh₃)₄PPh₃---Good to ExcellentDibenzofuran
Vinyl CyclopropanecarboxamidePd(PPh₃)₂Cl₂PPh₃K₂CO₃DMF5060Aza[3.1.0]bicycle

This table presents data for analogous reactions to illustrate the general conditions for palladium-catalyzed intramolecular cyclizations. nih.gov

Applications in the Synthesis of Complex Organic Molecules

The dibenzofuran and tetrahydrodibenzofuran scaffolds accessible from this compound are present in a variety of biologically active natural products and pharmaceutically relevant molecules. While a direct application of this compound in a total synthesis is not prominently reported, its potential lies in providing a key building block for such complex targets.

For example, the benzofuran (B130515) scaffold, a substructure of dibenzofuran, is being investigated for its neuroprotective properties and potential applications in the development of drugs for Alzheimer's disease. nih.gov Chemical modifications of these core structures are crucial for tuning their biological activities. The ability to synthesize substituted dibenzofurans through precursors like this compound is therefore of significant interest.

The general strategy would involve the initial synthesis of the core dibenzofuran structure, followed by further functionalization to build the more complex target molecule. The substituents on the initial this compound can be varied to introduce desired functional groups into the final product, allowing for a divergent synthetic approach to a library of complex molecules.

Potential for Diversification through Post-Cleavage Modifications

The term "post-cleavage modifications" in this context refers to the chemical transformations that can be performed on the fused ring system after the intramolecular cyclization reaction. The resulting tetrahydrodibenzofuran from the cyclization of this compound offers several handles for further chemical diversification.

The primary sites for modification are:

The Ketone Carbonyl Group: The ketone in the tetrahydrodibenzofuran product can undergo a wide range of standard carbonyl chemistry. This includes reduction to an alcohol, conversion to an olefin via a Wittig reaction, or the introduction of various substituents at the alpha-position.

The Aromatic Ring: The aromatic portion of the dibenzofuran scaffold can be further functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, provided the existing substituents direct the reaction to a desired position.

The Saturated Cyclohexane (B81311) Ring: Dehydrogenation of the tetrahydrodibenzofuran product would lead to the fully aromatic dibenzofuran. This aromatization step significantly alters the electronic and physical properties of the molecule and opens up further avenues for functionalization.

These post-cyclization modifications allow for the generation of a diverse library of compounds from a single precursor, which is a key strategy in modern drug discovery and materials science. The ability to fine-tune the structure of the dibenzofuran core is essential for optimizing its biological activity or material properties.

Theoretical and Computational Investigations Beyond Reaction Mechanisms

Conformational Analysis of Substituted Cyclohexanones

The cyclohexanone (B45756) ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.comyoutube.com The presence of substituents on the ring significantly influences the stability of different conformations. In the case of 2-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by a variety of steric and electronic interactions.

For 2-halocyclohexanones, a notable phenomenon is the "2-halo-ketone effect," where the axial conformer is often found to be more stable than the equatorial conformer, contrary to what would be predicted based on simple steric considerations. This preference is attributed to dipole-dipole interactions and hyperconjugative effects between the carbon-halogen bond and the carbonyl group. youtube.com

Table 1: Key Factors in the Conformational Analysis of 2-(2-Bromophenoxy)cyclohexanone

InteractionDescriptionExpected Influence on Conformation
Steric Hindrance Repulsive forces between the bulky 2-bromophenoxy group and the cyclohexanone ring.Favors conformations where the substituent is in the equatorial position to minimize 1,3-diaxial interactions.
Dipole-Dipole Interactions Electrostatic interactions between the C-Br bond, the ether oxygen, and the carbonyl group.Can stabilize or destabilize conformers depending on the relative orientation of the dipoles.
Hyperconjugation Interaction of the electrons in the C-Br or C-O bonds with the π-system of the carbonyl group.Can influence bond lengths and the rotational barrier of the phenoxy group.
Solvent Effects Interactions with solvent molecules can alter the relative stability of conformers. youtube.comPolar solvents may stabilize more polar conformers.

Advanced Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are powerful tools for investigating the electronic structure of molecules. nih.govacs.org These methods can provide detailed information about electron distribution, molecular orbitals, and various energetic properties. nih.govacs.orgrsdjournal.org For this compound, these calculations can elucidate how the electronic properties of the cyclohexanone ring are modulated by the 2-bromophenoxy substituent.

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and shape of these orbitals determine where the molecule is likely to act as an electron donor or acceptor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify hyperconjugative interactions and reveal the nature of the bonds between the different fragments of the molecule.

Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They are fundamental measures of a molecule's redox properties. nih.govacs.org

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted Characteristic for this compoundSignificance
HOMO Energy Relatively high due to the presence of lone pairs on the oxygen and bromine atoms.Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively low, localized on the carbonyl group and the aromatic ring.Indicates susceptibility to nucleophilic attack at the carbonyl carbon.
MEP Negative potential around the carbonyl oxygen and the bromine atom; positive potential around the carbonyl carbon and the hydrogen atoms.Guides the approach of electrophiles and nucleophiles.
Dipole Moment Significant due to the presence of polar C=O, C-O, and C-Br bonds.Influences solubility and intermolecular interactions.

Predictive Modeling for Novel Reactivities

The insights gained from conformational analysis and quantum chemical calculations can be leveraged to predict novel reactivities for this compound. rsc.orgrsc.org Computational methods are increasingly used not just to explain known reactions but to discover new ones. rsc.org

Predictive modeling can take several forms:

Reaction Path Following: By calculating the potential energy surface for a proposed reaction, it is possible to identify the transition states and intermediates, and to determine the activation energy. rsc.org This allows chemists to assess the feasibility of a new reaction before attempting it in the lab.

Screening of Reaction Conditions: Computational models can be used to screen different catalysts, solvents, and temperatures to find the optimal conditions for a desired transformation. nih.gov

Machine Learning and AI: Emerging techniques in machine learning and artificial intelligence are being applied to predict the outcomes of chemical reactions based on large datasets of known reactions. mit.eduarxiv.org While still a developing field, these methods hold the promise of rapidly identifying novel and selective transformations. rsc.orgchemrxiv.orgchemrxiv.org

For this compound, predictive modeling could be used to explore a range of potential reactions, such as:

Intramolecular Cyclizations: The proximity of the bromine atom and the enolizable ketone could potentially lead to novel intramolecular cyclization reactions under specific conditions.

Novel Rearrangements: The complex interplay of steric and electronic effects might enable previously unobserved molecular rearrangements.

Catalytic Functionalization: Predictive models could help in designing catalysts for the selective functionalization of either the cyclohexanone ring or the aromatic ring.

By combining theoretical understanding with predictive modeling, chemists can more efficiently explore the chemical space around this compound, accelerating the discovery of new reactions and applications.

Future Perspectives and Emerging Research Avenues

Development of Catalytic Systems for Enhanced Efficiency

The synthesis of 2-(2-bromophenoxy)cyclohexanone and its derivatives traditionally relies on methods that can be improved in terms of efficiency and sustainability. Future research is anticipated to focus on the development of advanced catalytic systems to streamline its production.

The formation of the diaryl ether linkage is a key step in the synthesis of this compound. Ullmann-type cross-coupling reactions are a common method for this transformation. nih.gov However, these often require harsh reaction conditions. The use of nano-sized metal catalysts is a promising area of research, as their high surface-to-volume ratio can facilitate C-O bond formation under milder, and potentially ligand-free, conditions. nih.gov The development of novel catalysts, including those based on earth-abundant metals, could offer more sustainable and cost-effective alternatives to traditional palladium or copper-based systems.

The table below summarizes potential catalytic strategies and their anticipated benefits for the synthesis and functionalization of this compound.

Catalytic StrategyTarget TransformationPotential Advantages
Nano-metal CatalysisC-O Cross-CouplingMilder reaction conditions, potential for ligand-free systems
Earth-Abundant Metal CatalysisC-O Cross-CouplingIncreased sustainability, lower cost
C-H Activation CatalysisDirect Functionalization of Cyclohexanone (B45756) RingHigher atom economy, reduced number of synthetic steps
Ternary Hybrid PhotocatalysisIntermolecular C-H AlkylationAccess to novel functionalized derivatives

Exploration of Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. As this compound possesses a stereocenter at the C2 position of the cyclohexanone ring, the development of enantioselective transformations is a critical future research direction.

Significant progress has been made in the enantioselective functionalization of cyclic ketones. acs.orgrsc.orgrsc.org These methodologies could be adapted for the asymmetric synthesis of this compound. For example, amine/Pd(II) cooperative catalysis has been shown to enable the highly enantioselective addition of cyclic ketones to unactivated alkenes. acs.org The application of such a system to a precursor of this compound could provide a direct route to enantioenriched products.

Organocatalysis also presents a powerful platform for asymmetric transformations. Chiral primary amines have been used to catalyze the enantioselective α-alkylation of cyclic ketones. nih.govacs.org This approach, which avoids the use of metal catalysts, aligns with the principles of green chemistry and could be explored for the synthesis of chiral this compound derivatives. The direct asymmetric aldol (B89426) reaction of cyclic ketones with aryl aldehydes, catalyzed by a chiral diamine-Brønsted acid in water, further highlights the potential of organocatalysis in this area. rsc.org

Future research will likely focus on the development of novel chiral catalysts and reaction conditions specifically tailored for substrates like this compound. The table below outlines potential enantioselective strategies.

Enantioselective StrategyKey TransformationPotential Catalyst Type
Asymmetric C-O CouplingFormation of the chiral ether linkageChiral transition metal complexes
Enantioselective α-AryloxylationIntroduction of the 2-bromophenoxy groupChiral organocatalysts or metal complexes
Kinetic ResolutionSeparation of a racemic mixtureEnzymes or chiral catalysts
DesymmetrizationTransformation of a prochiral precursorChiral catalysts

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry to improve safety, efficiency, and scalability. youtube.comyoutube.com The synthesis of this compound and its derivatives is well-suited for translation to flow processes.

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. flinders.edu.au For potentially hazardous reactions, such as those involving reactive intermediates or exothermic processes, the small reaction volumes in flow reactors enhance safety. ispe.org The continuous nature of flow synthesis also allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process. flinders.edu.au The synthesis of the analgesic drug tramadol, which involves a cyclohexanone derivative, has been successfully demonstrated in a continuous-flow platform, highlighting the potential for similar applications with this compound. researchgate.net

Beyond flow chemistry, a broader shift towards sustainable synthesis methodologies will undoubtedly influence future research on this compound. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. jddhs.comjocpr.com For example, the use of water as a solvent in enantioselective aldol reactions of cyclic ketones is a significant step towards more environmentally benign processes. rsc.org Photocatalysis, which can often be conducted under mild conditions using visible light, also represents a sustainable approach to organic synthesis. rsc.org The development of tandem reactions, where multiple synthetic steps are combined into a single operation, can also contribute to a more sustainable process by reducing waste and energy consumption. researchgate.net

The integration of these modern synthetic approaches promises to revolutionize the way compounds like this compound are produced, making the processes more efficient, safer, and environmentally responsible. samipubco.comwisdomlib.org

Q & A

Basic: What are the key synthetic routes for preparing 2-(2-Bromophenoxy)cyclohexanone, and how can reaction conditions be optimized to improve yield?

Answer:

  • Synthetic Routes :
    • Nucleophilic Aromatic Substitution : React 2-bromophenol with a cyclohexanone derivative (e.g., chlorocyclohexanone) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .
    • Condensation Reactions : Utilize benzylidenecyclohexanone intermediates, as described in patents for analogous compounds, followed by selective bromination .
  • Optimization Strategies :
    • Design of Experiments (DoE) : Apply Box-Behnken design to optimize temperature, catalyst loading, and solvent ratios, as demonstrated for cyclohexanone oxime hydrolysis .
    • Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions in real time.

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing this compound?

Answer:

  • Multi-Technique Validation :
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as shown for enantiomeric oxime derivatives .
    • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to validate structural assignments .
  • Cross-Referencing :
    • Match fragmentation patterns in MS/MS data with literature analogs (e.g., brominated cyclohexanones in seized drug analyses) .

Basic: What are the recommended analytical techniques for confirming the purity and structural integrity of this compound?

Answer:

  • Chromatography :
    • HPLC/GC-MS : Use reverse-phase HPLC with UV detection or GC-MS to assess purity and identify volatile impurities .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions and ring conformation (e.g., coupling constants for cyclohexanone chair vs. boat structures) .
    • IR Spectroscopy : Identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and bromophenoxy C-Br vibrations (~600 cm⁻¹) .
  • Physical Properties :
    • Measure melting point (predicted 60–62°C for analogous chlorophenyl derivatives) and refractive index .

Advanced: What strategies are effective in mitigating byproduct formation during the synthesis of this compound via nucleophilic aromatic substitution?

Answer:

  • Reaction Parameter Control :
    • Solvent Selection : Use anhydrous DMF to minimize hydrolysis side reactions .
    • Temperature Modulation : Maintain temperatures below 80°C to prevent cyclohexanone ring oxidation .
  • Catalyst Tuning :
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and selectivity .
  • Byproduct Analysis :
    • Use LC-MS to identify and quantify impurities (e.g., di-substituted products) and adjust stoichiometry accordingly .

Basic: How does the electronic effect of the bromophenoxy substituent influence the reactivity of the cyclohexanone ring in further chemical transformations?

Answer:

  • Electron-Withdrawing Effects :
    • The bromophenoxy group reduces electron density at the carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., in Grignard reactions) .
    • Stabilizes enolate intermediates, facilitating alkylation or Michael additions .
  • Steric Considerations :
    • The ortho-bromo substituent may hinder access to the carbonyl group, requiring bulky reagents or elevated temperatures .

Advanced: In kinetic studies of this compound degradation under varying pH conditions, how can mechanistic pathways be elucidated using computational chemistry tools?

Answer:

  • Computational Approaches :
    • DFT Calculations : Model transition states for acid/base-catalyzed hydrolysis pathways and compare activation energies .
    • Molecular Dynamics (MD) : Simulate solvent interactions to predict degradation products (e.g., cyclohexanol derivatives) .
  • Experimental Validation :
    • Correlate computational predictions with LC-MS/MS data from accelerated stability studies .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • PPE Requirements :
    • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation :
    • Use fume hoods to avoid inhalation of volatile brominated compounds .
  • Emergency Measures :
    • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can enantiomeric resolution of chiral derivatives of this compound be achieved using chromatographic methods?

Answer:

  • Chiral Stationary Phases :
    • Use HPLC columns with cellulose-based or cyclodextrin phases to separate enantiomers, as validated for oxime derivatives .
  • Derivatization :
    • Convert the ketone to a chiral oxime or hydrazone for enhanced separation efficiency .
  • Dynamic Resolution :
    • Apply kinetic resolution during synthesis using chiral catalysts (e.g., Sharpless epoxidation conditions for related ketones) .

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